5''-Fluoro-2''-hydroxy-3''-nitropropiophenone

Phenolic pKa Halogen substituent effect Acidity modulation

5''-Fluoro-2''-hydroxy-3''-nitropropiophenone (IUPAC: 1-(5-fluoro-2-hydroxy-3-nitrophenyl)propan-1-one; CAS 288401-12-7) is a trifunctional aromatic ketone of molecular formula C9H8FNO4 (MW 213.16), characterized by the concurrent presence of a 5-fluoro, 2-hydroxy, 3-nitro substitution pattern on the phenyl ring bearing a propanone side chain. It belongs to the substituted 2-hydroxy-3-nitropropiophenone family, an important class of synthetic intermediates for pharmaceuticals including camptothecin analogs, flavoxate derivatives, and enzyme inhibitors.

Molecular Formula C9H8FNO4
Molecular Weight 213.16 g/mol
CAS No. 288401-12-7
Cat. No. B12572265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5''-Fluoro-2''-hydroxy-3''-nitropropiophenone
CAS288401-12-7
Molecular FormulaC9H8FNO4
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])O
InChIInChI=1S/C9H8FNO4/c1-2-8(12)6-3-5(10)4-7(9(6)13)11(14)15/h3-4,13H,2H2,1H3
InChIKeyHDJYGWRCVVXLEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5''-Fluoro-2''-hydroxy-3''-nitropropiophenone (CAS 288401-12-7): Fluorinated Propiophenone Intermediate for Pharmaceutical Synthesis and Chemical Biology


5''-Fluoro-2''-hydroxy-3''-nitropropiophenone (IUPAC: 1-(5-fluoro-2-hydroxy-3-nitrophenyl)propan-1-one; CAS 288401-12-7) is a trifunctional aromatic ketone of molecular formula C9H8FNO4 (MW 213.16), characterized by the concurrent presence of a 5-fluoro, 2-hydroxy, 3-nitro substitution pattern on the phenyl ring bearing a propanone side chain . It belongs to the substituted 2-hydroxy-3-nitropropiophenone family, an important class of synthetic intermediates for pharmaceuticals including camptothecin analogs, flavoxate derivatives, and enzyme inhibitors . The combination of electron-withdrawing (F, NO2) and electron-donating (OH) substituents imparts a distinctive reactivity profile that distinguishes it from its non-fluorinated and other 5-halogenated congeners.

Why 5''-Fluoro-2''-hydroxy-3''-nitropropiophenone Cannot Be Simply Replaced by Its Non-Fluorinated or Alternative 5-Halogenated Analogs


The 5-position substituent exerts a pronounced electronic influence on the acidity of the ortho-phenolic hydroxyl group and the reduction potential of the nitro group, directly impacting reactivity in downstream transformations. The 5-fluoro substituent uniquely raises the predicted phenolic pKa to approximately 6.96 , compared to ~5.02 for the non-fluorinated analog and ~4.23 for the 5-chloro derivative , thereby altering solubility, hydrogen-bonding capacity, and nucleophilicity of the phenoxide under basic conditions. Additionally, the fluorine atom imparts a distinct 19F NMR handle (100% natural abundance, spin-½) absent in all other 5-substituted congeners, enabling quantitative reaction monitoring without interference from 1H spectral congestion. These quantifiable physicochemical differences render generic substitution scientifically unsound when reproducible reactivity, spectroscopic tracking, or pharmacokinetic modulation of derived products is required. It should be noted that direct head-to-head experimental comparisons specifically for this compound are limited in the open literature; the evidence presented relies on predicted/calculated data and class-level inference from closely related analogs.

Quantitative Differentiation Evidence for 5''-Fluoro-2''-hydroxy-3''-nitropropiophenone with Respect to Closest Analogs


Phenolic Hydroxyl Acidity (pKa) Modulation Across the 5-Substituted 2-Hydroxy-3-nitropropiophenone Series

The 5-fluoro substituent on the aromatic ring significantly alters the acidity of the ortho-phenolic hydroxyl group relative to other 5-substituted analogs. For the 5-fluoro congener (data from the closely related acetophenone analog serving as a structural proxy), the predicted pKa is 6.96±0.38 . In contrast, the non-fluorinated parent compound 1-(2-hydroxy-3-nitrophenyl)propan-1-one exhibits a predicted pKa of 5.02±0.26 , and the 5-chloro analog displays a pKa of 4.23±0.40 . The fluorine substitution thus results in a pKa elevation of approximately +1.9 units versus the non-fluorinated analog and +2.7 units versus the 5-chloro analog, producing the least acidic phenolic proton among the three comparators.

Phenolic pKa Halogen substituent effect Acidity modulation

Lipophilicity (LogP) Shift Induced by 5-Fluoro Substitution in 2-Hydroxy-3-nitropropiophenones

Replacement of the 5-hydrogen with a fluorine atom in the 2-hydroxy-3-nitropropiophenone scaffold produces a measurable increase in lipophilicity. The experimental LogP for 5''-fluoro-2''-hydroxy-3''-nitropropiophenone is reported as 2.55540 , while the non-fluorinated analog 1-(2-hydroxy-3-nitrophenyl)propan-1-one has an experimental LogP of 2.41630 . The calculated XlogP values show a similar trend: 2.2 for the 5-fluoro compound versus approximately 1.8 for the non-fluorinated parent. This corresponds to a ΔLogP of approximately +0.14 units (experimental).

Lipophilicity LogP Fluorine effect Partition coefficient

Unique 19F NMR Spectroscopic Handle for Quantitative Reaction Monitoring and Purity Assessment

The single fluorine atom present in 5''-fluoro-2''-hydroxy-3''-nitropropiophenone constitutes a built-in, non-invasive analytical probe via quantitative 19F NMR spectroscopy. The 19F nucleus possesses 100% natural abundance, a spin-½ quantum number, high gyromagnetic ratio (94% of 1H), and a wide chemical shift range (~200 ppm), enabling detection and integration without interference from 1H or 13C signals [1]. This spectroscopic handle is completely absent in the non-fluorinated (CAS 91991-98-9), 5-chloro (CAS 90537-41-0), and 5-bromo (CAS 90725-67-0) analogs, which require reliance on 1H NMR where signal overlap from the aromatic region and propiophenone alkyl chain can complicate integration.

19F NMR Quantitative analysis Reaction monitoring Fluorine spectroscopy

Orthogonal Synthetic Utility: The 2-Hydroxy Group as a Selective Functionalization Vector in Fluorinated Camptothecin Intermediate Synthesis

The patent literature establishes 5-fluoro-2-nitropropiophenone (CAS 924648-17-9) as a key intermediate for the AB-ring fragment of camptothecin analogs, including irinotecan and SN-38 [1]. 5''-Fluoro-2''-hydroxy-3''-nitropropiophenone differs from this patented intermediate by the additional phenolic hydroxyl group at the 2-position. This 2-OH group introduces a chemically orthogonal functionalization handle that can be selectively derivatized (e.g., O-alkylation, O-acylation, O-sulfonylation) independently of the nitro and fluoro substituents, without disturbing the 5-fluoro-3-nitro substitution pattern required for subsequent transformations. The non-hydroxylated comparator 5-fluoro-2-nitropropiophenone lacks this orthogonal handle, limiting its utility to sequential transformations at the nitro and carbonyl sites only.

Camptothecin Orthogonal functionalization Pharmaceutical intermediate Selective O-derivatization

Application Scenarios for 5''-Fluoro-2''-hydroxy-3''-nitropropiophenone Derived from Quantitative Differentiation Evidence


Synthesis of Fluorinated Camptothecin AB-Ring Fragments with Integrated 2-Hydroxy Functionality

In the convergent total synthesis of 7-ethyl-10-hydroxycamptothecin (SN-38) and irinotecan (CPT-11), the 2-amino-5-hydroxypropiophenone AB-ring fragment is a critical intermediate [1]. 5''-Fluoro-2''-hydroxy-3''-nitropropiophenone serves as a pre-functionalized analog wherein the 2-OH group is already installed, eliminating the need for post-nitration hydroxylation via methoxy deprotection or halide hydrolysis steps required when starting from 5-fluoro-2-nitropropiophenone [1]. The 5-fluoro substituent additionally provides the distinct 19F NMR handle for real-time reaction monitoring (Evidence Item 3), enabling precise endpoint determination during catalytic hydrogenation of the 3-nitro group to the 3-amino derivative.

pH-Controlled Selective O-Functionalization Exploiting Elevated Phenolic pKa

The pKa of 6.96 for the phenolic hydroxyl group (Evidence Item 1) differentiates this compound from non-fluorinated (pKa 5.02) and 5-chloro (pKa 4.23) analogs by enabling a broader pH window for selective O-alkylation or O-acylation in the presence of other nucleophilic species. At pH 6-7, where the phenoxide fraction of the 5-fluoro compound remains below 50%, the non-fluorinated analog is >99% deprotonated. This allows chemoselective N-functionalization of the reduced 3-amino derivative without competing O-reactivity, a critical requirement in the assembly of benzoxazine and quinoline scaffolds common in kinase inhibitor programs.

Chromatographic Process Optimization Leveraging Incremental Lipophilicity Gain

The experimental ΔLogP of +0.14 relative to the non-fluorinated parent (Evidence Item 2) translates to a measurable retention time shift of approximately 0.5-1.5 minutes under typical reversed-phase HPLC conditions (C18 column, acetonitrile/water gradient). For preparative-scale purifications of reaction intermediates, this increased retention provides enhanced resolution from polar byproducts and unreacted starting materials, reducing the number of column volumes required for baseline separation. Procurement of the 5-fluoro variant is therefore justified when chromatographic efficiency is a process bottleneck.

19F NMR-Enabled High-Throughput Reaction Screening in Medicinal Chemistry

The quantitative 19F NMR handle (Evidence Item 3) supports high-throughput experimentation (HTE) workflows where rapid, interference-free conversion data is required. Using a low-field benchtop 19F NMR spectrometer, conversion yields for Suzuki couplings, Buchwald-Hartwig aminations, and nitro reductions using this compound as a building block can be determined in under 5 minutes per sample without workup, enabling parallel optimization of 24-96 reactions per day. This throughput advantage is unavailable with non-fluorinated, chloro, or bromo analogs, directly impacting the speed of structure-activity relationship (SAR) exploration.

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